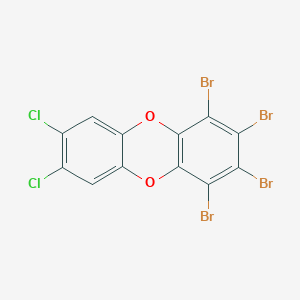

1,2,3,4-Tetrabromo-7,8-dichlorodibenzo-p-dioxin

説明

特性

IUPAC Name |

1,2,3,4-tetrabromo-7,8-dichlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Br4Cl2O2/c13-7-8(14)10(16)12-11(9(7)15)19-5-1-3(17)4(18)2-6(5)20-12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWXRVGVVHTRNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Br4Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90159177 | |

| Record name | Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-7,8-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134974-39-3 | |

| Record name | Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-7,8-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134974393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrabromo-7,8-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Catalytic Cyclization Mechanism

The reaction employs halogenated cyclohexadienones or elemental halogens (e.g., Cl₂, Br₂) as catalysts to facilitate dehydrogenation and cyclization. For instance, the interaction of 2,3,5,6-tetrabromo-4-chlorophenol with 2,3,4,4,5,6-hexachloro-2,5-cyclohexadienone at 300–350°C yields 1,2,4,6,7,9-hexabromo-3,8-dichlorodibenzo-p-dioxin . This reaction proceeds via a radical-mediated pathway, where the catalyst abstracts hydrogen atoms from the phenolic precursor, prompting aryl-oxygen bond formation and subsequent ring closure.

Solvent and Temperature Optimization

High-boiling solvents such as 1,2,4-trichlorobenzene (bp: 213°C) are critical for maintaining reaction homogeneity and preventing premature decomposition. Thermal profiles indicate optimal yields at 300–360°C , with prolonged heating (>10 hours) necessary to achieve complete cyclization. Lower temperatures (<200°C) favor incomplete reactions, while excessive heat (>400°C) promotes side reactions, including polymer formation.

While the cited patent does not explicitly describe the synthesis of 1,2,3,4-tetrabromo-7,8-dichlorodibenzo-p-dioxin , its preparation can be extrapolated from analogous protocols. The compound’s substitution pattern suggests a precursor phenol with two bromine atoms and one chlorine atom on each aromatic ring, positioned to enable regioselective cyclization.

Proposed Precursor and Reaction Pathway

A plausible starting material is 2,3,4-tribromo-5-chlorophenol , which, upon catalytic cyclization, could yield the target compound. The reaction mechanism would involve:

Table 1: Hypothetical Reaction Parameters for Target Compound Synthesis

Challenges in Regiochemical Control

Achieving the desired substitution pattern necessitates stringent control over:

-

Halogen distribution in the precursor phenol.

-

Catalyst selectivity to prevent halogen migration or displacement.

-

Thermal gradients to minimize side reactions such as C-Br bond homolysis .

Comparative Analysis of Halogenated Dibenzo-p-dioxin Syntheses

The synthesis of This compound shares methodological parallels with documented preparations of related compounds:

Case Study: 1,2,4,6,7,9-Hexabromo-3,8-dichlorodibenzo-p-dioxin

As described in Example IV of US3251859A , this compound is synthesized via:

-

Precursor : 2,3,5,6-tetrabromo-4-chlorophenol (30 g).

-

Catalyst : 2,3,4,4,5,6-hexachloro-2,5-cyclohexadienone (0.2 g).

-

Conditions : 300–310°C for 15 minutes, followed by 350°C for 15 minutes.

-

Yield : 62% after crystallization from 1,2,4-trichlorobenzene.

This example underscores the importance of catalyst choice and stepwise heating in optimizing yield and purity.

Role of Halogenated Cyclohexadienones

Catalysts such as 2,3,4,4,5,6-hexachloro-2,5-cyclohexadienone enhance reaction efficiency by stabilizing transition states through π-π interactions and halogen bonding. Their electron-deficient nature facilitates hydrogen abstraction, accelerating cyclization.

Analytical and Purification Techniques

Post-synthetic purification is critical for isolating the target compound from byproducts (e.g., oligomers, unreacted precursor).

Crystallization Protocols

Spectroscopic Characterization

-

GC/MS : Halogen isotopic clusters (m/z 350–450) confirm molecular ion peaks.

-

XRD : Crystallographic data to verify substitution pattern.

化学反応の分析

Types of Reactions

1,2,3,4-Tetrabromo-7,8-dichlorodibenzo-p-dioxin can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can remove halogen atoms, leading to less halogenated products.

Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., sodium hydroxide). The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized dioxin derivatives, while reduction can produce less halogenated compounds .

科学的研究の応用

Overview

1,2,3,4-Tetrabromo-7,8-dichlorodibenzo-p-dioxin (TBDD) is a halogenated organic compound that belongs to the family of dioxins. Its complex structure and chemical properties lead to various applications and significant research interest, particularly in toxicology and environmental science.

Toxicological Studies

TBDD is primarily studied for its toxicological effects. Research has shown that similar compounds in the dioxin family can cause severe health issues:

- Carcinogenicity : Studies have linked exposure to dioxins with increased cancer risk, particularly soft tissue sarcomas and lymphomas. For instance, the Seveso disaster in Italy highlighted the carcinogenic potential of dioxins when local populations were exposed to high levels of TCDD, a closely related compound .

- Developmental and Reproductive Toxicity : Animal studies indicate that exposure to dioxins can result in developmental defects and reproductive issues. For example, TCDD exposure during pregnancy has been shown to cause skeletal deformities and immune system impairments in offspring .

Environmental Monitoring

TBDD and its analogs are monitored in environmental samples due to their persistence and bioaccumulation potential. Research focuses on:

- Soil and Water Contamination : TBDD can be released into the environment through industrial processes and waste incineration. Its detection in soil and water is crucial for assessing environmental health risks .

- Food Chain Accumulation : The compound's ability to bioaccumulate raises concerns about food safety, as it can enter the food chain through contaminated water sources or agricultural practices .

Data Tables

Seveso Disaster (1976)

The Seveso disaster serves as a pivotal case study for understanding the effects of TCDD exposure on human health. Following an industrial accident, residents were exposed to high levels of dioxins:

- Health Outcomes : A follow-up study revealed increased incidences of liver cancer and hematological malignancies among those most exposed . The findings underscore the long-term health risks associated with dioxin exposure.

Occupational Exposure Studies

Research has been conducted on workers exposed to dioxins during manufacturing processes:

作用機序

The mechanism of action of 1,2,3,4-Tetrabromo-7,8-dichlorodibenzo-p-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound can activate a cascade of molecular events leading to changes in gene expression. This can result in various biological effects, including disruption of endocrine functions and induction of toxic responses .

類似化合物との比較

Key Observations:

Lateral vs. Non-Lateral Substitution: Lateral positions (2, 3, 7, 8) are critical for AhR binding and toxicity. The target compound’s 7,8-chlorine substituents occupy lateral positions, but the 1,2,3,4-bromines are non-lateral, likely reducing its overall toxicity compared to fully lateral analogues like 2,3,7,8-Tetrabromodibenzo-p-dioxin .

Mixed Halogenation: Limited data exist on mixed bromine-chlorine dioxins, but studies suggest their toxicity intermediates between fully brominated and chlorinated counterparts. For example, 2-bromo-3,7,8-trichlorodibenzo-p-dioxin exhibits lower thymic atrophy and enzyme induction than 2,3,7,8-Tetrabromodibenzo-p-dioxin .

Toxicological and Environmental Data

While direct toxicological data for this compound are unavailable, structure-activity relationships (SARs) from analogous compounds provide insights:

- AhR Activation: Non-lateral bromines in the target compound likely weaken AhR binding compared to fully lateral 2,3,7,8-substituted dioxins .

- Environmental Degradation : Higher bromine content may slow OH radical-mediated degradation compared to TCDD, as seen in the lower kOH values of brominated vs. chlorinated dioxins .

生物活性

1,2,3,4-Tetrabromo-7,8-dichlorodibenzo-p-dioxin (TBDD) is a member of the dioxin family, known for its complex structure and significant biological activity. This compound is particularly relevant in environmental toxicology and public health due to its persistence in the environment and potential health effects on humans and wildlife. This article reviews the biological activity of TBDD, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

Chemical Structure and Properties

TBDD is characterized by its brominated and chlorinated dioxin structure. The presence of multiple halogen atoms significantly influences its biological activity and toxicity.

- Chemical Formula : C12H4Br4Cl2O2

- Molecular Weight : 505.8 g/mol

The biological activity of TBDD is primarily mediated through the aryl hydrocarbon receptor (AhR), a transcription factor that regulates gene expression in response to environmental toxins. Upon binding to AhR, TBDD can induce various biological responses:

- Gene Expression : TBDD alters the expression of genes involved in xenobiotic metabolism, leading to increased production of cytochrome P450 enzymes.

- Cellular Effects : Activation of AhR can result in cellular proliferation, differentiation, and apoptosis depending on the context and concentration of exposure.

Toxicological Effects

The toxicological profile of TBDD includes a range of adverse effects observed in both laboratory studies and field investigations:

- Carcinogenicity : TBDD has been implicated in tumor promotion in animal studies. Its structural similarity to other dioxins suggests a potential for similar carcinogenic mechanisms.

- Endocrine Disruption : Evidence suggests that TBDD may interfere with hormonal signaling pathways, potentially leading to reproductive and developmental issues.

- Immunotoxicity : Exposure to TBDD has been associated with alterations in immune function, including changes in cytokine production and immune cell populations.

Table 1: Summary of Toxicological Effects

Case Studies

Several case studies illustrate the impact of TBDD exposure on human health and the environment:

- Seveso Disaster (1976) : Following an industrial accident in Seveso, Italy, residents were exposed to high levels of TCDD and related compounds. Epidemiological studies revealed increased rates of certain cancers among exposed populations.

- Occupational Exposure : Studies on workers involved in the production of chlorinated compounds have shown elevated serum levels of TCDD congeners, including TBDD, correlating with increased cancer mortality rates.

Table 2: Summary of Case Studies

| Study Location | Year | Findings | References |

|---|---|---|---|

| Seveso, Italy | 1976 | Increased cancer rates post-exposure | |

| BASF AG Accident | 1991 | Elevated cancer mortality among exposed workers |

Research Findings

Recent studies have focused on understanding the dose-response relationships associated with TBDD exposure:

- Dose-Response Assessment : A novel framework was developed to assess the dose-response relationship for TBDD-induced liver tumors, identifying key quantifiable events that contribute to toxicity.

- Metabolomic Changes : Research indicates that exposure to TBDD leads to significant metabolic alterations affecting lipid metabolism and other biochemical pathways.

Q & A

Q. Table 1. Key Analytical Methods for this compound

| Technique | Application | Sensitivity (LOD) | References |

|---|---|---|---|

| HRMS/GC-MS | Quantification in complex matrices | 0.1–1 pg/g | |

| NMR Spectroscopy | Structural confirmation | N/A | |

| AhR Reporter Assay | Toxicity screening | EC: 1–10 nM |

Q. Table 2. Comparative Toxicity of Halogenated Dioxins

| Compound | WHO TEF (2005) | Primary Toxicity Endpoint |

|---|---|---|

| 2,3,7,8-TCDD (reference) | 1.0 | Hepatotoxicity, immunotoxicity |

| 1,2,3,4-Tetrabromo-7,8-dichloro-DD | Pending | AhR activation (in vitro) |

| 2,3,7,8-Tetrabromodibenzofuran | 0.5 | Developmental toxicity (zebrafish) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。